N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c1-9-8-14(19-15(22)12-6-7-13(17)23-12)21(20-9)16-18-10-4-2-3-5-11(10)24-16/h2-8H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSVCHFEKSIJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-1 enzyme, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Pharmacokinetics
The compound’s potent inhibitory activity against cox-1 suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of COX-1 enzyme activity , leading to a reduction in the production of prostaglandins . This results in a decrease in inflammation and pain.
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazole ring , which is further connected to a thiophene and a carboxamide group. Its molecular formula is , with a molecular weight of approximately 325.79 g/mol. The unique combination of these heterocyclic structures contributes to its potential biological activities.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and associated pain. This mechanism positions it as a potential anti-inflammatory agent in various therapeutic contexts.
1. Anti-inflammatory Properties
Research has shown that this compound effectively reduces inflammation in vitro. It inhibits the COX pathway, which is crucial in the inflammatory response, resulting in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
2. Anticancer Activity
The compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
In studies, it has been observed to induce apoptosis and cause cell cycle arrest in these cancer cells. The inhibition of COX enzymes also plays a role in its anticancer effects by modulating signaling pathways related to tumor growth .
3. Antimicrobial Effects
Preliminary studies suggest that this compound may also possess antimicrobial properties. However, its efficacy varies across different bacterial strains, indicating that further research is needed to fully understand its spectrum of activity .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects: The target compound’s 5-chloro substituent (electron-withdrawing) contrasts with the 5-methyl group in ’s analog . Compounds 92–94 feature benzodioxole and cyclopropane moieties, which are absent in the target compound. These groups could modulate solubility and metabolic pathways differently.
Synthesis Challenges :
- The low yields (16–25%) for Compounds 92–94 suggest that similar synthetic routes for the target compound might require optimization, particularly in coupling reactions involving halogenated thiophenes.
The methylthio group in Compound 92 may confer resistance to oxidative metabolism, a property absent in the target compound.
Research Findings and Implications
- Biological Activity : While direct activity data for the target compound is unavailable, structural analogs like those in and are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic frameworks . The chloro substituent in the target compound may enhance such activities by improving target affinity.
- Physicochemical Properties : The target compound’s molecular weight (inferred from formula) is likely higher than ’s analog (C16H12N4OS2), which lacks chlorine. This difference could impact bioavailability and blood-brain barrier penetration.
Q & A
Basic: What are the recommended synthetic routes for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide, and how are intermediates validated?
The synthesis typically involves multi-step organic reactions , starting with the preparation of key intermediates:
- Step 1 : Cyclization of 5-chlorothiophene-2-carboxylic acid with activating agents (e.g., thionyl chloride) to form the acid chloride intermediate .
- Step 2 : Coupling the benzo[d]thiazol-2-yl pyrazole core (synthesized via [3+2] cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds) with the acid chloride under inert conditions (e.g., dry DMF, triethylamine as catalyst) .
- Validation : Intermediates are monitored via thin-layer chromatography (TLC) and confirmed using ¹H/¹³C NMR (e.g., pyrazole C-H protons at δ 6.8–7.2 ppm) and IR spectroscopy (amide C=O stretch ~1680 cm⁻¹) .
Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Structural Confirmation :
- Purity Assessment :
Advanced: What structure-activity relationship (SAR) insights exist for modifying the benzo[d]thiazole and thiophene moieties to enhance bioactivity?
- Benzo[d]thiazole :
- Electron-withdrawing substituents (e.g., Cl at position 6) improve kinase inhibition potency by enhancing electrophilicity .
- Methyl substitution on the pyrazole (position 3) reduces steric hindrance, improving target binding .
- Thiophene :
Advanced: What mechanistic hypotheses explain the compound’s reported anticancer activity, and how are these tested experimentally?
- Hypotheses :
- Kinase inhibition : Predicted to target Aurora kinases via docking studies (binding affinity ΔG ≈ -9.2 kcal/mol) .
- DNA intercalation : Thiophene and benzothiazole planar regions may stabilize DNA adducts, validated via ethidium bromide displacement assays .
- Testing :
- In vitro cytotoxicity : IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (e.g., 2.1–4.8 μM) .
- Western blotting : Downregulation of phospho-Aurora A/B in treated cells .
Advanced: How can computational modeling optimize reaction conditions for scale-up synthesis?
- Density Functional Theory (DFT) : Predicts transition states for pyrazole-thiophene coupling, identifying optimal temperatures (80–100°C) and solvents (DMF > toluene) .
- Molecular Dynamics (MD) : Simulates solvent effects on crystallinity, guiding purification protocols (e.g., ethyl acetate/hexane recrystallization) .
Advanced: How do researchers reconcile contradictory data on the compound’s solubility and stability across studies?
- Contradictions :
- Resolution :
Advanced: What strategies improve yield in the final coupling step, and how are byproducts minimized?
- Yield Optimization :
- Byproduct Control :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
